5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1337532-51-0) is a highly specialized 7-deazapurine building block critical for the convergent synthesis of ATP-competitive kinase inhibitors. Structurally, it features a C4-amino group essential for hydrogen bonding with the kinase hinge region, an N7-methyl group that locks the tautomeric state, and a C5-bromine atom that serves as a highly efficient handle for palladium-catalyzed cross-coupling. This specific substitution pattern makes it a primary procurement choice for synthesizing libraries of PERK (e.g., GSK2606414) and RIPK1 inhibitors, as it allows for late-stage diversification of the hydrophobic pocket binding motifs without requiring complex protection-deprotection sequences [1].
Substituting this exact compound with the unmethylated analog (5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine) or the unbrominated core severely disrupts synthetic workflows. The unmethylated precursor possesses a reactive pyrrole nitrogen that competes during palladium-catalyzed cross-coupling, leading to unwanted N-arylation and necessitating additional protection-deprotection steps that reduce overall yield. Furthermore, the N7-methyl group is not merely a synthetic protecting group; it is a structural requirement in the final active pharmaceutical ingredient (API) that prevents tautomerization, locking the molecule into the precise conformation required for target binding to the kinase hinge region. Attempting to use a 5-chloro analog instead of the 5-bromo derivative results in sluggish Suzuki-Miyaura coupling kinetics, while 5-iodo analogs are prone to proto-dehalogenation under standard basic coupling conditions [1].
The 5-bromo handle on 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is specifically tailored for late-stage convergent synthesis. In the development of PERK and RIPK1 inhibitors, this building block readily undergoes Suzuki-Miyaura cross-coupling with complex indoline or indazole boronate esters. Standard coupling conditions (e.g., PdCl2(dppf), mild base) achieve high conversion rates without the need for N-protection. In contrast, utilizing the unmethylated 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine requires an additional Boc- or SEM-protection step to prevent N-arylation, which adds two synthetic steps and decreases the overall throughput of library generation [1].
| Evidence Dimension | Synthetic steps and coupling efficiency |
| Target Compound Data | Direct C5 Suzuki coupling (1 step, high yield) |
| Comparator Or Baseline | Unmethylated analog (requires 3 steps: protection, coupling, deprotection) |
| Quantified Difference | Eliminates 2 synthetic steps; avoids N-arylation byproducts |
| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling with heteroaryl boronates |
Procuring the pre-methylated, brominated building block directly accelerates hit-to-lead library synthesis by streamlining the cross-coupling workflow.
The N7-methyl group is critical not just for synthesis, but for the final biological activity of the resulting inhibitors. In structural studies of PERK and RIPK1 inhibitors, the N7-methyl group locks the 7-deazapurine core in a specific tautomeric state. This ensures that the C4-amino group is positioned perfectly to act as a hydrogen bond donor to the kinase hinge region. Unmethylated analogs can tautomerize, which introduces an entropic penalty upon binding and can reduce the target binding affinity compared to the locked N7-methyl derivatives, which achieve sub-nanomolar potencies (e.g., GSK2606414 IC50 < 10 nM) [1].
| Evidence Dimension | Tautomeric stability and kinase binding |
| Target Compound Data | Locked tautomer (N7-methylated) |
| Comparator Or Baseline | Unmethylated 7-deazapurine (tautomerically active) |
| Quantified Difference | Maintains nanomolar potency by preventing binding entropic penalty |
| Conditions | ATP-competitive kinase active site binding (PERK/RIPK1) |
The N7-methyl substitution is a non-negotiable structural feature for maintaining high potency in this specific class of kinase inhibitors.
For process-scale synthesis of kinase inhibitors, the choice of the halogen at the C5 position dictates the robustness of the cross-coupling step. The 5-bromo derivative (CAS 1337532-51-0) offers a highly effective balance of bench stability and oxidative addition kinetics for palladium catalysts. While a 5-iodo analog would theoretically offer faster coupling, it is significantly more prone to proto-dehalogenation under the basic aqueous conditions required for Suzuki couplings, leading to des-halogenated impurities that are difficult to separate. Conversely, a 5-chloro analog is too unreactive, requiring specialized, expensive ligands and higher temperatures that can degrade sensitive boronate partners [1].
| Evidence Dimension | Cross-coupling reactivity vs. byproduct formation |
| Target Compound Data | 5-Bromo (high-yielding Suzuki coupling with standard Pd catalysts) |
| Comparator Or Baseline | 5-Iodo (high proto-dehalogenation) / 5-Chloro (sluggish reactivity) |
| Quantified Difference | Maximizes conversion while minimizing des-halogenated impurities |
| Conditions | Standard Suzuki-Miyaura conditions (e.g., PdCl2(dppf), NaHCO3, 100 °C) |
Selecting the 5-bromo variant ensures scalable, reproducible cross-coupling with standard, cost-effective palladium catalyst systems.
As the exact precursor used in the discovery of GSK2606414 and GSK2656157, it is the standard building block for developing novel PERK inhibitors targeting oncology and neurodegenerative diseases [1].
Utilized in the convergent synthesis of highly selective RIPK1 inhibitors (e.g., UAMC-3861) for treating inflammatory and necroptosis-driven pathologies, leveraging the C5-bromo handle for attaching diverse aryl groups [2].
Ideal for medicinal chemistry programs requiring rapid C5-diversification of the 7-deazapurine core via Suzuki-Miyaura coupling without the need for N-protection strategies [3].